molecular formula C12H14N2O2 B8132032 8-isopropyl-7-methoxyquinazolin-2(1H)-one

8-isopropyl-7-methoxyquinazolin-2(1H)-one

Cat. No. B8132032
M. Wt: 218.25 g/mol
InChI Key: BICUCIXLXWVJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-isopropyl-7-methoxyquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

7-methoxy-8-propan-2-yl-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)10-9(16-3)5-4-8-6-13-12(15)14-11(8)10/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUCIXLXWVJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1NC(=O)N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-7-methoxy-8-(2-propyl)quinazoline (1.3 g) in tetrafluoroboric acid (50 mL), sodium nitrite solution (2.6 g in 10 mL of water) was added dropwise at 0° C. The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 18 hours. The reaction mixture was cooled in an ice bath and neutralized with 30% ammonia solution. The product was extracted with ethyl acetate (3×50 mL), combined organic extract was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give the title compound as an off-white solid (1.2 g, 92.3%). mp 188–190° C. (decom); 1H NMR (CDCl3): δ 1.32 (d, 6H, 2×CH3), 3.44 (m, 1H, CH), 3.97 (s, 3H, OCH3), 6.88 (d, 1H, Ar-H, J=8.8 Hz), 7.59 (d, 1H, Ar-H, 8.8 Hz), 9.0 (s, 1H, Ar-H), 9.1 (brs, 1H, NH).
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1.3 g
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Yield
92.3%

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